molecular formula C15H13BrClNO2S B2619335 (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide CAS No. 339018-29-0

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2619335
CAS No.: 339018-29-0
M. Wt: 386.69
InChI Key: XBVWIGNHIBMICB-MDZDMXLPSA-N
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Description

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide is an organic compound that features both bromine and chlorine substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide typically involves the following steps:

    Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.

    Introduction of the Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions. For example, bromination and chlorination of the respective phenyl rings using bromine and chlorine reagents.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the ethene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, compounds similar to (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide have shown promising results against various cancer cell lines.

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung Cancer)25.177.593.3
RPMI-8226 (Leukemia)21.528.715.9
OVCAR-4 (Ovarian)25.928.727.9

These findings suggest that the compound may inhibit tumor growth and could be a candidate for further development in cancer therapy .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents . The compound has been tested against various bacterial strains, showing effective inhibition.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa18

The results indicate that this sulfonamide derivative exhibits broad-spectrum antimicrobial activity, making it a candidate for further exploration in treating bacterial infections .

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science , particularly in the development of polymeric materials and nanocomposites.

Polymer Synthesis

The compound can serve as a precursor for synthesizing functionalized polymers with desirable mechanical and thermal properties. Its vinyl structure allows for easy incorporation into polymer chains through radical polymerization techniques.

Nanocomposites

Research indicates that incorporating sulfonamide derivatives into nanocomposite materials can enhance their mechanical strength and thermal stability. The presence of halogenated phenyl groups contributes to improved compatibility with various matrices, leading to better performance in applications such as coatings and packaging materials .

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor efficacy of sulfonamide derivatives similar to this compound demonstrated significant cytotoxic effects on multiple cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial activity of the compound was evaluated against Gram-positive and Gram-negative bacteria. The results confirmed its effectiveness, particularly against resistant strains, highlighting its potential utility in clinical settings .

Mechanism of Action

The mechanism of action of (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and chlorine substituents can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide
  • (E)-2-(4-chlorophenyl)-N-[(4-bromophenyl)methyl]ethene-1-sulfonamide
  • (E)-2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide

Uniqueness

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. This combination can result in distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, identified by its molecular formula C15H13BrClNO2S, exhibits various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and molecular docking studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with other reagents under controlled conditions. For instance, one method includes the use of potassium carbonate and bis(triphenylphosphine)palladium(II) dichloride to achieve a high yield of the product (94%) through a palladium-catalyzed reaction . The purity and structural confirmation are often validated using spectroscopic techniques such as NMR and IR.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have assessed the efficacy of this compound against various bacterial strains. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that this class of compounds may serve as potential antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. Notably, sulfonamide derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited promising anticancer activity, suggesting that modifications in the sulfonamide structure can enhance therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins. These studies often utilize software like Schrodinger to simulate how the compound interacts with specific receptors or enzymes involved in disease pathways. For example, docking studies have revealed favorable interactions with amino acid residues critical for enzyme inhibition, which is essential for understanding the mechanism of action against microbial and cancerous cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several sulfonamide derivatives, including compounds structurally similar to this compound. The results showed that these compounds were particularly effective against Gram-positive bacteria, demonstrating their potential as new antibacterial agents .

Case Study 2: Anticancer Screening
In a separate investigation, a series of sulfonamide derivatives were tested for their anticancer properties against MCF7 cells. The results indicated that modifications at specific positions on the phenyl rings significantly influenced cytotoxicity, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2S/c16-14-5-1-12(2-6-14)9-10-21(19,20)18-11-13-3-7-15(17)8-4-13/h1-10,18H,11H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWIGNHIBMICB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C=CC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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